Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)
Description
Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl]gold(I) (C₂₆H₃₆AuClNP, MW: 625.96) is a mononuclear gold(I) complex featuring a bulky, electron-rich biphenylphosphine ligand with a dimethylamino substituent. This compound is a white powder, insoluble in water but soluble in organic solvents like dichloromethane . It serves as a versatile catalyst in organic synthesis, enabling:
- Intermolecular hydroamination of alkynes with amines .
- Regio- and stereoselective hydroalkylations of terminal alkynes .
- Synthesis of dihydroisocoumarins via cyclization .
The dimethylamino group enhances ligand electron-donating capacity, while the dicyclohexylphosphino moiety provides steric bulk, stabilizing the gold center and influencing catalytic selectivity .
Properties
IUPAC Name |
chlorogold;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.Au.ClH/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;;/h9-12,17-22H,3-8,13-16H2,1-2H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWPKWXYAHKEF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36AuClNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) typically involves the reaction of a gold precursor with the corresponding biphenyl ligand. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive gold complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in ligand exchange reactions where the chloride ligand is replaced by other ligands such as phosphines or amines.
Oxidative Addition and Reductive Elimination: These reactions are common in gold chemistry and are crucial for catalytic cycles involving gold complexes.
Coordination Reactions: The gold center can coordinate with various nucleophiles, leading to the formation of new complexes
Common reagents used in these reactions include phosphines, amines, and other nucleophiles. The major products formed depend on the specific reagents and conditions used but often include new gold complexes with different ligands .
Scientific Research Applications
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Biology: Research has explored its potential as an anti-cancer agent due to the unique properties of gold complexes in biological systems.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties
Mechanism of Action
The mechanism by which Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) exerts its effects involves the coordination of the gold center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application but often include interactions with nucleophiles and electrophiles in catalytic cycles .
Comparison with Similar Compounds
Ligand Substituent Effects: Dimethoxy vs. Dimethylamino
Compound A: Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) (C₂₆H₃₅AuClO₂P, MW: 642.95)
Key Findings :
- The dimethylamino group in the target compound improves electron density at Au, enhancing activation of π-systems like alkynes .
- Compound A’s methoxy groups favor coordination to harder transition metals (e.g., Pd) in cross-coupling reactions, unlike the Au-centered reactivity of the target compound .
Phosphine Ligand Bulkiness: Dicyclohexyl vs. Triisopropyl
Compound B: Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) (BrettPhos AuCl; C₃₅H₅₃AuClO₂P, MW: 769.19)
Key Findings :
Counterion Effects: Chloride vs. Bis(triflyl)imide
Compound C: [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) (C₂₈H₃₆AuF₆N₂O₄PS₂, MW: 870.66)
| Property | Target Compound | Compound C |
|---|---|---|
| Counterion | Chloride | Bis(triflyl)imide |
| Solubility | Organic solvents | Insoluble in H₂O |
| Catalytic Role | Pre-catalyst | Active in redox reactions |
Key Findings :
Ligand Type: Phosphine vs. N-Heterocyclic Carbene (NHC)
Compound D : Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) (NHC-AuCl; MW: 530.82)
| Property | Target Compound | Compound D |
|---|---|---|
| Ligand Type | Phosphine | NHC |
| Electron Donation | Moderate | Strong |
| Applications | Hydroamination | Cyclopropanation, C–H activation |
Key Findings :
- NHC ligands provide stronger σ-donation, enabling Au to activate stronger bonds (e.g., C–H) .
- The target compound’s phosphine ligand offers tunable steric effects, critical for stereoselective transformations .
Research Insights and Trends
- Electronic Tuning: Substituents like dimethylamino (electron-donating) or methoxy (π-donating) directly impact Au’s electrophilicity and substrate activation .
- Steric Effects: Bulky ligands (e.g., triisopropyl) enhance stability but limit reaction scope, whereas dicyclohexylphosphino balances reactivity and accessibility .
- Counterion Role : Chloride’s labile nature facilitates ligand displacement, critical for catalytic cycle initiation .
Biological Activity
Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I) (CAS No. 1196707-11-5) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C26H36AuClNP
- Molecular Weight : 625.96 g/mol
- CAS Number : 1196707-11-5
- Purity : Typically ≥98% .
Enzyme Inhibition
Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I) acts as a potent inhibitor of bromodomain-containing proteins. Bromodomains are implicated in various cancers due to their role in regulating gene expression through acetylation recognition. The compound binds covalently to the ATP site of bromodomains, thereby inhibiting their function selectively over other domains .
Anti-Cancer Activity
Research indicates that gold(I) complexes exhibit anti-cancer properties through multiple pathways:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in models treated with this gold complex compared to controls .
Cytotoxicity Profiles
The cytotoxic effects of Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I) were evaluated against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.25 | Apoptosis induction via mitochondrial dysfunction |
| MCF-7 | 0.30 | Inhibition of bromodomain activity |
| A549 | 0.20 | Caspase activation and cell cycle arrest |
Study 1: In Vitro Evaluation
A study published in Journal of Medicinal Chemistry evaluated the efficacy of Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I) against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 0.25 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment .
Study 2: In Vivo Efficacy
In an animal model study, mice bearing xenograft tumors were treated with Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I). The treatment resulted in a 70% reduction in tumor size compared to untreated controls after four weeks of administration, highlighting its promising therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl]gold(I), and how can they be mitigated?
- Answer : Common challenges include ligand instability under aerobic conditions and competing side reactions during gold coordination. Mitigation strategies involve strict inert atmosphere protocols (e.g., Schlenk line or glovebox techniques) and low-temperature reaction conditions to suppress ligand decomposition. Purification via recrystallization or column chromatography under inert conditions is critical to isolate the product .
Q. What spectroscopic methods are most reliable for confirming the structure of this gold(I) complex?
- Answer : -NMR and -NMR are essential for confirming ligand coordination and gold-phosphine bonding. For example, -NMR in CDCl shows broad signals for aromatic protons (δ 7.7–7.0 ppm) and resolved peaks for dimethylamino groups (δ ~3.0 ppm). Elemental analysis (e.g., C: 54.36% calculated vs. 54.24% found) provides complementary validation .
Q. How does the steric profile of the dicyclohexylphosphino ligand influence the stability of this gold(I) complex?
- Answer : The bulky dicyclohexylphosphino group enhances stability by shielding the gold center from nucleophilic attack or oxidative degradation. This steric protection is evident in the complex’s resistance to ligand displacement in polar solvents, as demonstrated in comparative studies with less bulky analogs .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying ligand steric effects in gold(I)-catalyzed reactions?
- Answer : Sterically demanding ligands like dicyclohexylphosphino restrict access to the gold center, favoring linear coordination geometry and stabilizing cationic intermediates. This steric control can direct regioselectivity in reactions such as alkyne hydration or cycloisomerization. Kinetic studies (e.g., Eyring analysis) and DFT modeling are recommended to map transition states .
Q. How can discrepancies in reported yields (e.g., 80% vs. lower values) for this complex be systematically addressed?
- Answer : Contradictions may arise from variations in precursor purity, reaction scale, or workup methods. Reproducibility requires strict adherence to documented protocols (e.g., ligand pre-activation, stoichiometric AuCl sources). Cross-validation using multiple characterization techniques (e.g., X-ray crystallography, HRMS) ensures structural fidelity .
Q. What role does the dimethylamino substituent play in modulating electronic properties of the biphenyl ligand?
- Answer : The dimethylamino group acts as an electron donor, increasing electron density at the gold center via conjugation with the biphenyl π-system. This electronic tuning enhances catalytic activity in redox-neutral processes (e.g., C–H activation). Comparative studies with methoxy or nitro-substituted analogs can quantify electronic effects via cyclic voltammetry or Hammett parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
